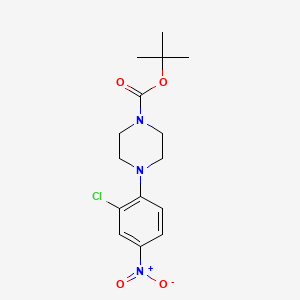![molecular formula C18H24N6O2S B2410112 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 946283-09-6](/img/structure/B2410112.png)
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The synthesis and evaluation of various heterocyclic compounds, including those with furan carboxamide groups, have shown promising antimicrobial activities. For example, compounds synthesized with modifications to furan-2-carboxamide structures were tested for their antimicrobial properties against a range of pathogens, indicating the potential of such compounds in developing new antibacterial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Synthesis and Biological Evaluation
Innovative synthesis methods have been developed for compounds structurally related to the queried compound, leading to the discovery of potential anticancer and anti-inflammatory agents. These studies demonstrate the versatility of pyrazolopyrimidinone derivatives in drug discovery, with specific derivatives evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in vitro against various cancer cell lines and in enzyme inhibition assays (Rahmouni et al., 2016).
Structural Elucidation and Antitumor Activities
Further research has led to the synthesis and structural elucidation of novel pyrazolopyrimidines and Schiff bases derived from amino-pyrazole carboxamides. These compounds were characterized and evaluated for their in vitro antitumor activities against various human cancer cell lines, contributing to the understanding of structure-activity relationships in medicinal chemistry (Hafez et al., 2013).
Electrophilic Substitution Reactions
Research into the reactivity of compounds containing furan-2-carboxamide and related structures has provided insights into their potential for electrophilic substitution reactions. These studies offer valuable information for the development of new synthetic pathways and the exploration of heterocyclic compounds' chemical properties (Aleksandrov & El’chaninov, 2017).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR by binding to its kinase domain, which leads to the inhibition of EGFR kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The compound’s action on EGFR affects multiple biochemical pathways. The primary pathways affected are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are involved in cell cycle regulation, apoptosis, and cell survival. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially to tumor regression.
特性
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-3-7-19-15-13-12-21-24(16(13)23-18(22-15)27-11-4-2)9-8-20-17(25)14-6-5-10-26-14/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,20,25)(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCJBSJTUWPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

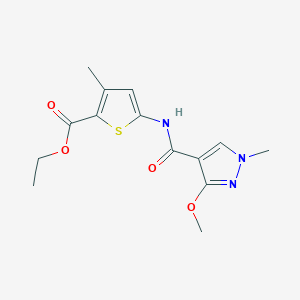
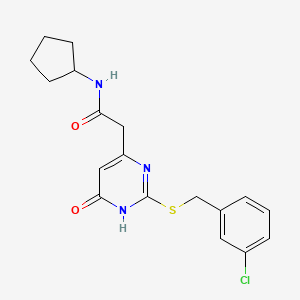
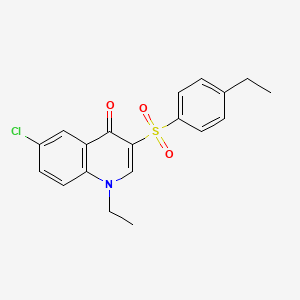

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)
![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)
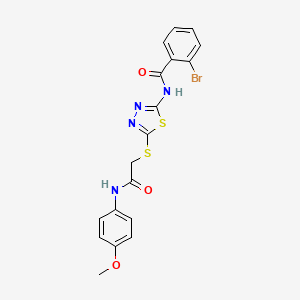
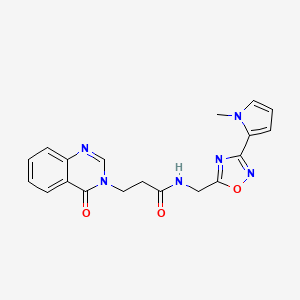

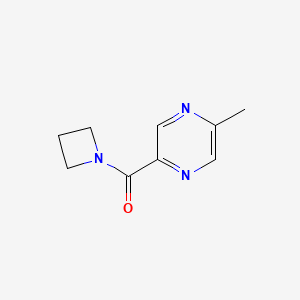
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

